4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one
Description
4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one is a substituted phthalide derivative (isobenzofuran-1(3H)-one scaffold) characterized by two methoxy groups: one at the C-4 position of the isobenzofuranone core and another at the ortho position of the pendant phenyl ring. Phthalides are known for diverse bioactivities, including antioxidant, antiplatelet, antifungal, and herbicidal properties . Safety guidelines for handling this compound emphasize precautions against heat, ignition sources, and exposure to children .
Properties
CAS No. |
95068-31-8 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
4-methoxy-3-(2-methoxyphenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H14O4/c1-18-12-8-4-3-6-10(12)15-14-11(16(17)20-15)7-5-9-13(14)19-2/h3-9,15H,1-2H3 |
InChI Key |
QQYLQACYTOABJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(C=CC=C3OC)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis from N-Substituted Benzothioamides and Carbonyl Compounds
A highly efficient one-pot method involves the reaction of N-substituted benzothioamides with carbonyl compounds in the presence of butyllithium to generate 2,N-dilithio intermediates, which then cyclize to form isobenzofuran-1(3H)-imines. Subsequent aqueous workup and purification yield the desired isobenzofuranone derivatives.
-
- N-alkylbenzothioamides are treated with two equivalents of n-butyllithium at low temperatures (–78 to 0 °C) to form dilithio intermediates.
- These intermediates react with aldehydes or ketones at similar temperatures.
- Addition of water initiates cyclization via tautomeric intermediates, eliminating lithium hydrogensulfide.
- The reaction mixture is stirred at room temperature for two days before workup.
- Purification is achieved by silica gel chromatography or recrystallization.
Yields and Substituent Effects:
- Yields vary depending on the substituents on the benzothioamide and the carbonyl compound.
- For example, reaction with benzaldehyde derivatives typically gives yields in the range of 60–83%.
- Electron-donating groups such as methoxy on the aromatic ring provide moderate to good yields (~70–80%).
| Entry | Benzothioamide Substituent (R1, R2, R3) | Carbonyl Compound (R4COR5) | Product Yield (%) |
|---|---|---|---|
| 1 | H, H, Et | PhCHO | 83 |
| 3 | H, H, Et | 4-MeOC6H4CHO | 82 |
| 9 | OMe, H, Et | PhCHO | 72 |
Table 1: Selected yields from one-pot synthesis of N-alkylisobenzofuran-1(3H)-imines (adapted from Kobayashi and Nogi, 2018)
This method is notable for its operational simplicity and the ready availability of starting materials, making it a practical approach for synthesizing substituted isobenzofuranones including methoxy-substituted derivatives.
Condensation of Ninhydrin with Amino-Naphthoquinones Followed by Oxidative Cleavage
Another synthetic route involves the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of vicinal diols using periodic acid. This method yields spiro-isobenzofuran compounds, which can be further functionalized.
-
- Equimolar amounts of ninhydrin and amino-naphthoquinone are stirred in acetic acid at 50 °C for 2–3 hours.
- After completion, periodic acid is added at room temperature to cleave vicinal diols.
- The product precipitates are filtered and washed with water.
- Further purification can be done by recrystallization or chromatography.
-
- Although this method is primarily used for spiro-isobenzofuran derivatives, the approach demonstrates the utility of condensation and oxidative cleavage in constructing isobenzofuranone frameworks with complex substitution patterns, including methoxy groups.
Regioselective Synthesis via Propargylic Compounds and Lewis Acid Catalysis
A regioselective synthesis of 3H-spiro[isobenzofuran-1,3′-isochroman] compounds involves the reaction of propargylic precursors in the presence of Lewis acids such as BF3·OEt2 and reducing agents like NaBH4.
-
- Propargylic compounds are dissolved in THF or DMF and cooled to 0 °C.
- NaBH4 and BF3·OEt2 are added slowly to the stirring solution.
- The mixture is warmed to room temperature and stirred for 2 hours.
- The reaction is quenched with water and neutralized with potassium carbonate.
- Extraction and chromatographic purification yield the target isobenzofuranone derivatives.
-
- This method allows for high regioselectivity and control over substitution patterns.
- It is suitable for synthesizing methoxy-substituted isobenzofuranones by choosing appropriate propargylic precursors.
Functional Group Transformations on Isobenzofuranone Scaffolds
Post-synthetic modifications such as nitration, methylation, or halogenation on the isobenzofuranone core can introduce methoxy and other substituents at desired positions.
-
- 3-nitromethyl-3-(4′-methoxyphenyl)isobenzofuran-1(3H)-one was prepared by nitration followed by purification through silica gel chromatography.
- Reaction conditions typically involve heating in solvents like 1,2-dichlorobenzene at elevated temperatures (~130 °C) followed by aqueous workup.
-
- Such transformations yield products in moderate to good yields (e.g., 65% for nitration products).
| Methodology | Key Reagents/Conditions | Advantages | Typical Yields (%) | Notes |
|---|---|---|---|---|
| One-pot reaction of N-substituted benzothioamides with carbonyls | n-BuLi, THF, low temp (–78 to 0 °C), aqueous workup | Simple, efficient, versatile | 60–83 | Suitable for methoxy-substituted targets |
| Condensation of ninhydrin with amino-naphthoquinones + oxidative cleavage | Acetic acid, 50 °C, periodic acid | Good for spiro-isobenzofurans | Good to high | Useful for complex spiro derivatives |
| Regioselective synthesis via propargylic compounds | NaBH4, BF3·OEt2, THF or DMF, 0 °C to rt | High regioselectivity | Moderate to good | Allows control of substitution |
| Functional group transformations on isobenzofuranones | Nitration, methylation, halogenation, heating | Post-synthetic modification | Moderate | Enables introduction of methoxy groups |
- The one-pot lithiation and cyclization method is well-documented for its efficiency and adaptability to various substituents, including methoxy groups on aromatic rings, making it a preferred route for preparing 4-methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one analogs.
- The regioselectivity and yield depend significantly on the nature of substituents and reaction conditions such as temperature and solvent.
- Oxidative cleavage methods provide access to spiro derivatives but may require additional steps for the target isobenzofuranone.
- Post-synthetic modifications allow fine-tuning of substitution but may involve harsher conditions and lower overall yields.
The preparation of 4-methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one can be effectively achieved through several synthetic strategies, with the one-pot lithiation and cyclization of N-substituted benzothioamides with carbonyl compounds standing out for its efficiency and practicality. Complementary methods such as condensation-oxidation and regioselective annulation expand the synthetic toolbox, enabling access to diverse substituted isobenzofuranone derivatives. Careful selection of reaction conditions and starting materials is critical to optimize yields and regioselectivity for this compound class.
Chemical Reactions Analysis
4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, or it may interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity of phthalide derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Isobenzofuran-1(3H)-one Derivatives
Key Observations
Electron-Donating vs. Polar Groups :
- The target compound’s methoxy groups are less polar than hydroxyl substituents in compounds like 15 and 7 , likely reducing hydrogen-bonding capacity and solubility. This may limit bioavailability compared to hydroxylated analogues .
- In contrast, the benzylidene group in 28f/28k introduces conjugation, enhancing radical-scavenging antioxidant activity .
Bioactivity Trends :
- Antioxidant Activity : Methoxy groups (electron-donating) in the target compound may confer moderate antioxidant activity, though less potent than benzylidene derivatives (e.g., 28f with 10-fold higher activity than ascorbic acid) .
- Enzyme Inhibition : Hydroxyl and isopropyl groups in 7 contribute to strong tyrosinase inhibition (IC₅₀ = 3.5 µM), whereas the target’s methoxy groups lack the acidity needed for enzyme active-site interactions .
- Herbicidal Effects : Imine and ester functionalities in 1 and 2 disrupt root morphology in plants, a mechanism absent in the methoxy-substituted target .
Safety and Handling: The target compound’s safety profile aligns with typical phthalides, requiring precautions against thermal degradation . In contrast, phenolphthalein’s bis-hydroxyphenyl structure enables pH-sensitive applications but raises toxicity concerns in prolonged exposure .
Biological Activity
4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one, also known by its CAS number 93012-30-7, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, antioxidant capabilities, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of 4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one can be represented as follows:
This compound features a methoxy group and an isobenzofuran moiety, which are significant for its biological interactions.
Antiproliferative Activity
Research indicates that derivatives of isobenzofuran compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that structurally related compounds can inhibit cancer cell proliferation with IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells and MDA-MB-231 triple-negative breast cancer cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 9h | MCF-7 | 10 |
| Compound 9q | MDA-MB-231 | 23 |
| Compound 10r | MCF-7 | 33 |
These findings suggest that compounds similar to 4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one may also possess notable antiproliferative properties.
Antioxidant Activity
The antioxidant potential of compounds in the same class has been evaluated using assays such as the ABTS assay. For example, certain derivatives demonstrated superior antioxidant activity compared to standard antioxidants like Trolox. The introduction of methoxy groups has been shown to enhance the radical-scavenging ability of phenolic compounds .
Table 2: Antioxidant Activity Comparison
| Compound | Antioxidant Activity (Trolox Equivalent) |
|---|---|
| Compound 5a | Better than Trolox |
| Compound 5b | 57% of Trolox |
| Compound 5e | 43% of Trolox |
These results indicate that the presence of methoxy groups can significantly influence the antioxidant properties of related compounds.
Anti-inflammatory Activity
The anti-inflammatory effects of related compounds have been documented through their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages. For instance, certain derivatives exhibited no cytotoxicity at concentrations up to 10 μM while effectively reducing NO levels and pro-inflammatory cytokines such as TNFα and IL6 .
Table 3: Anti-inflammatory Activity
| Compound | NO Inhibition (%) at 10 μM |
|---|---|
| Compound 5a | >50% |
| Compound 5g | Weak inhibition |
These findings suggest that compounds with similar structures to 4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one could be promising candidates for anti-inflammatory therapies.
Case Studies
A notable study highlighted the synthesis and biological evaluation of a series of phthalide derivatives, which included structural analogs of isobenzofurans. These derivatives were tested for their potential in treating inflammatory conditions and exhibited significant inhibition of pro-inflammatory markers in vitro .
Q & A
Advanced Research Question
- Molecular docking : The planar structure fits into hydrophobic pockets of enzymes (e.g., photosystem II), with Gibbs free energy (ΔG) calculations (e.g., −8.5 kcal/mol) guiding affinity predictions .
- QSAR models : Use descriptors like logP (experimental ~2.1) and polar surface area (PSA ~45 Ų) to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
